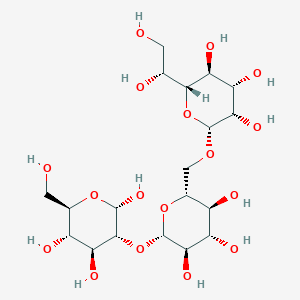
Bhpedp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bhpedp typically involves the reaction of 1-benzylpiperidine with 2-bromo-1-phenylpentan-1-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures. The product is then purified using column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields. The purification process may involve additional steps such as recrystallization to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bhpedp undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction of this compound can yield secondary amines.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly used.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Bhpedp has several applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Investigated for its potential therapeutic effects and as a model compound for the development of new psychoactive substances.
Industry: Used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Wirkmechanismus
Bhpedp exerts its effects primarily by interacting with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to increased neuronal activity and stimulation of the central nervous system. The molecular targets of this compound include monoamine transporters and receptors, which play a crucial role in its psychoactive effects.
Vergleich Mit ähnlichen Verbindungen
Bhpedp is structurally similar to other substituted cathinones such as methcathinone and methylone. it has unique properties that distinguish it from these compounds:
Methcathinone: this compound has a longer duration of action and a different metabolic profile compared to methcathinone.
Methylone: this compound has a higher affinity for dopamine transporters, leading to more pronounced stimulant effects.
List of Similar Compounds
- Methcathinone
- Methylone
- Ethylone
- Butylone
This compound’s unique chemical structure and properties make it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
142760-38-1 |
|---|---|
Molekularformel |
C14H16Cl2N2O2Pt |
Molekulargewicht |
510.3 g/mol |
IUPAC-Name |
2-[1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol;dichloroplatinum |
InChI |
InChI=1S/C14H16N2O2.2ClH.Pt/c15-13(9-5-1-3-7-11(9)17)14(16)10-6-2-4-8-12(10)18;;;/h1-8,13-14,17-18H,15-16H2;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
RFFDXWRYNQKTML-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O.[Cl-].[Cl-].[Pt+2] |
Isomerische SMILES |
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O.Cl[Pt]Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O.Cl[Pt]Cl |
| 142760-38-1 | |
Synonyme |
2-DBHEP dichloro(1,2-bis(2-hydroxyphenyl)ethylenediamine)platinum II |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-bis(2-chloroethyl)-4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]propyl]aniline;trihydrochloride](/img/structure/B114580.png)





![N,N-diphenyl-4-[4-[4-[4-(N-phenylanilino)phenyl]phenyl]phenyl]aniline](/img/structure/B114602.png)







